

Application Notes and Protocols for In Vitro Use of AMG-517

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Compound of Interest

Compound Name: *Amg-517*

Cat. No.: *B1667036*

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Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] **AMG-517** competitively blocks the activation of both human and rat TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and use of **AMG-517** in common in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Solubility of AMG-517 in DMSO

AMG-517 exhibits high solubility in DMSO, although reported values vary across different suppliers. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.

Key Recommendations for Dissolving **AMG-517** in DMSO:

- To achieve higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]

- It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
- Stock solutions of **AMG-517** in DMSO can be stored at -20°C for several months.[1]

Table 1: Reported Solubility of **AMG-517** in DMSO

Solubility (mg/mL)	Molar Equivalent (mM)	Source
≥86	~199.8	Selleck Chemicals[4]
≥41.67	~96.82	MedchemExpress[5]
≥21.5	~49.95	APExBIO[1]
~14.3	~33.22	Cayman Chemical
Soluble to 10 mM	10	R&D Systems[1]

Molecular Weight of **AMG-517** is approximately 430.41 g/mol .

In Vitro Activity of **AMG-517**

AMG-517 is a highly potent antagonist of TRPV1, with inhibitory concentrations in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of **AMG-517**

Assay	Cell Line	Agonist	IC ₅₀ Value	Source
Calcium Influx	Human TRPV1-expressing CHO cells	Capsaicin	0.76 nM	Selleck Chemicals[2]
Calcium Influx	Human TRPV1-expressing CHO cells	Acid (pH 5.0)	0.62 nM	Selleck Chemicals[2]
Calcium Influx	Human TRPV1-expressing CHO cells	Heat (45°C)	1.3 nM	Selleck Chemicals[2]
Native TRPV1 Activation	Rat Dorsal Root Ganglion Neurons	Capsaicin	0.68 nM	Selleck Chemicals[2]

Experimental Protocols

Preparation of AMG-517 Stock Solution

Materials:

- **AMG-517** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Weigh the desired amount of **AMG-517** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[1]

- Ensure the powder is completely dissolved before use.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.

Capsaicin-Induced Calcium Influx Assay in TRPV1-Expressing CHO Cells

This protocol describes a common method to assess the antagonistic activity of **AMG-517** on TRPV1 channels.

Materials:

- CHO cells stably expressing human TRPV1
- Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and selection antibiotic like G418)
- Black, clear-bottom 96-well or 384-well assay plates
- **AMG-517** stock solution (in DMSO)
- Capsaicin stock solution (in DMSO)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Pluronic F-127 (if using Fluo-4 AM)
- Fluorescence plate reader with an injection system

Protocol:

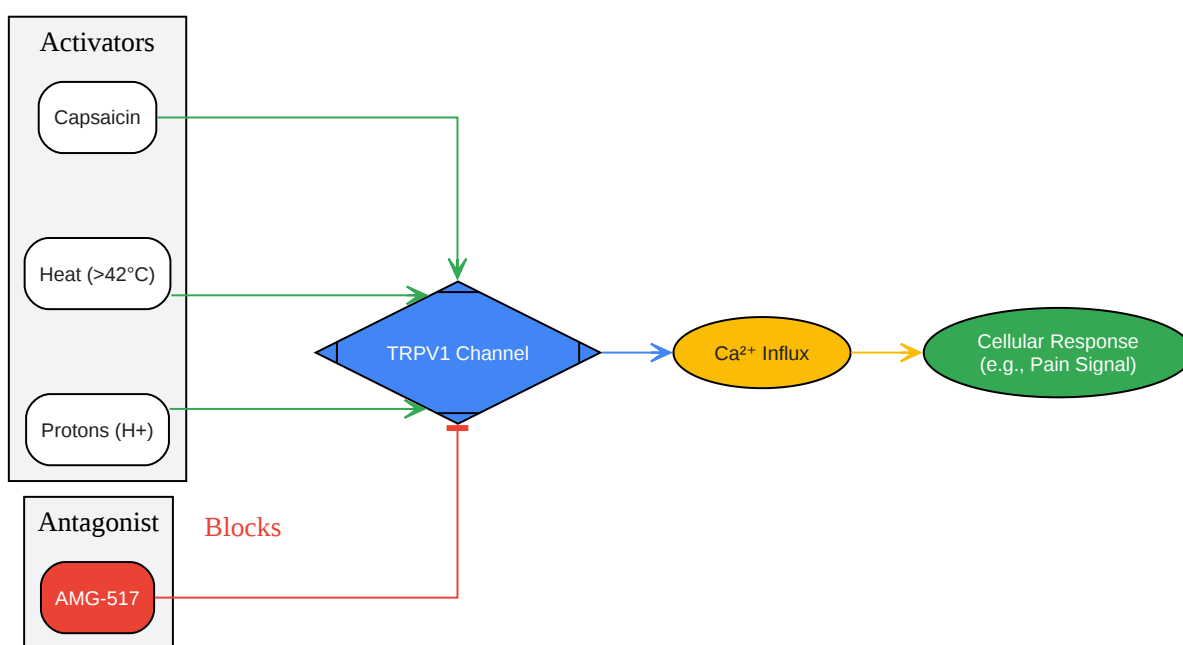
- Cell Plating:

- The day before the assay, seed the TRPV1-expressing CHO cells into black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.
- Compound Preparation:
 - Prepare serial dilutions of the **AMG-517** stock solution in the assay buffer. The final DMSO concentration in the well should be kept constant and typically below 0.5% to avoid solvent effects.
- Dye Loading:
 - Prepare the fluorescent calcium dye solution in the assay buffer according to the manufacturer's instructions.
 - Remove the cell culture medium from the wells and add the dye-loading solution.
 - Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
- Antagonist Incubation:
 - Wash the cells with the assay buffer to remove excess dye.
 - Add the prepared dilutions of **AMG-517** to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
 - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channels.
- Fluorescence Measurement and Agonist Addition:
 - Place the plate in a fluorescence plate reader.
 - Set the instrument to record fluorescence intensity over time.
 - Establish a stable baseline reading for a few seconds.

- Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC_{80}) into the wells and continue recording the fluorescence signal.
- Data Analysis:
 - Measure the peak fluorescence response after agonist addition.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the concentration of **AMG-517** and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Visualizations

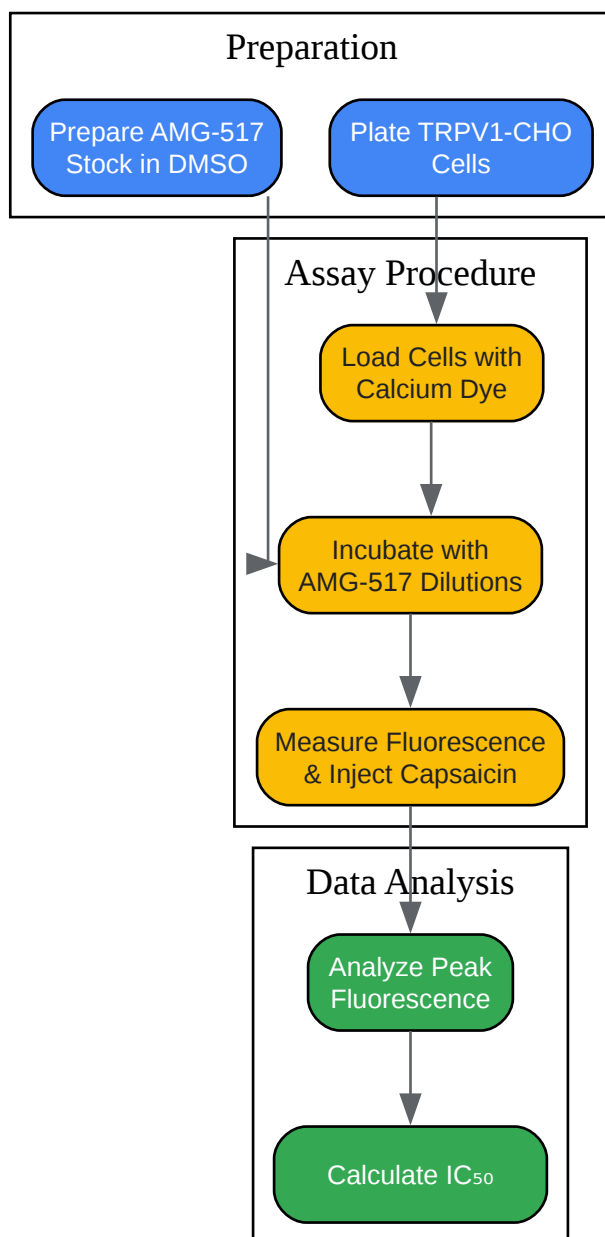
Signaling Pathway of TRPV1 Antagonism by AMG-517



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Caption: **AMG-517** blocks TRPV1 activation by various stimuli.

Experimental Workflow for In Vitro Antagonist Assay



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Caption: Workflow for determining **AMG-517** potency.

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